2-(2,6-Dimethylphenoxy)propanoic acid

Descripción general

Descripción

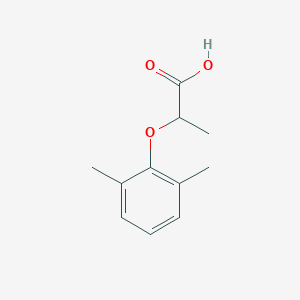

2-(2,6-Dimethylphenoxy)propanoic acid is an organic compound with the molecular formula C11H14O3 It is characterized by the presence of a propanoic acid group attached to a 2,6-dimethylphenoxy moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Dimethylphenoxy)propanoic acid typically involves the reaction of 2,6-dimethylphenol with a suitable propanoic acid derivative. One common method is the esterification of 2,6-dimethylphenol with propanoic acid in the presence of a strong acid catalyst, followed by hydrolysis to yield the desired acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient mixing and reaction rates. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: 2-(2,6-Dimethylphenoxy)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of brominated or nitrated derivatives.

Aplicaciones Científicas De Investigación

Chemistry

- Building Block in Organic Synthesis : This compound serves as a versatile building block for synthesizing more complex organic molecules.

- Reagent in Chemical Reactions : It is used in various chemical reactions due to its reactivity profile.

Biology

- Enzyme Kinetics Studies : The compound is employed in studying enzyme kinetics and protein-ligand interactions.

- Biotransformation : Research indicates that it undergoes mitochondrial biotransformation with varying rates depending on structural characteristics. For example:

| Compound | Biotransformation Rate |

|---|---|

| 2-(2,6-Dimethylphenoxy)propanoic acid | Low |

| Unsubstituted Analog | Higher |

Medicine

- Therapeutic Potential : Investigated for its potential to modulate peroxisome proliferator-activated receptors (PPARs), which are crucial in managing metabolic disorders such as diabetes and obesity. Derivatives of similar compounds have shown agonistic activity towards PPARα and PPARγ:

| Compound | EC50 (nM) | Activity Type |

|---|---|---|

| Similar Compound | 2.8 | PPARα Agonist |

| Similar Compound | 26 | PPARγ Agonist |

- Antioxidant Properties : The compound exhibits antioxidant capacity, potentially mitigating oxidative stress-related diseases by modulating reactive oxygen species production.

Case Study 1: Metabolic Effects in Animal Models

In vivo studies using db/db mice (a model for type 2 diabetes) demonstrated that compounds structurally related to this compound significantly reduced plasma glucose and triglyceride levels without causing weight gain, a common side effect associated with PPARγ activation.

Case Study 2: Mitochondrial Function

Research highlighted the role of mitochondrial function in the biotransformation of this compound. It was found that while the compound undergoes β-oxidation, it does not produce intermediates as seen with dietary fatty acids, indicating unique metabolic pathways that may be leveraged for therapeutic benefits.

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Enzymes : The phenoxy group allows for interactions with various enzymes and receptors.

- Regulation of Gene Expression : Through PPAR activation, it influences lipid metabolism and glucose homeostasis.

- Antioxidant Activity : By modulating reactive oxygen species levels, it protects cells from oxidative damage.

Mecanismo De Acción

The mechanism of action of 2-(2,6-Dimethylphenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

2,6-Dimethylphenol: Shares the phenoxy moiety but lacks the propanoic acid group.

Propanoic acid: Lacks the phenoxy moiety but shares the carboxylic acid group.

2-(2,6-Dimethylphenoxy)ethanol: Similar structure but with an alcohol group instead of a carboxylic acid.

Uniqueness: 2-(2,6-Dimethylphenoxy)propanoic acid is unique due to the combination of the phenoxy and propanoic acid groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific synthetic and research applications .

Actividad Biológica

2-(2,6-Dimethylphenoxy)propanoic acid, often referenced in the context of its biological activities, is a compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of propanoic acid with a 2,6-dimethylphenoxy group. Its structure can be represented as follows:

This compound exhibits lipophilic properties due to the presence of the aromatic ring, which may influence its bioactivity and pharmacokinetics.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Cyclooxygenase Inhibition : Similar to other nonsteroidal anti-inflammatory drugs (NSAIDs), this compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced synthesis of prostaglandins and subsequent anti-inflammatory effects .

- Endocytosis Modulation : Studies have shown that propionic acid derivatives can enhance endocytosis in yeast cells, suggesting a potential role in cellular uptake mechanisms .

- Antioxidant Activity : The compound has been associated with the generation of reactive oxygen species (ROS), which can influence mitochondrial function and cellular signaling pathways .

Anti-inflammatory Effects

A significant body of research has focused on the anti-inflammatory properties of this compound. In vitro studies demonstrate that it can effectively reduce inflammation markers by inhibiting COX-1 and COX-2 enzymes. This inhibition leads to decreased prostaglandin levels, which are critical mediators of inflammation.

Antimicrobial Activity

The compound exhibits antimicrobial properties against various pathogens. For instance, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 32 µg/mL to 64 µg/mL . This suggests potential applications in treating infections caused by resistant strains.

Cytotoxicity and Apoptosis

Research has indicated that this compound can induce apoptosis in cancer cell lines, such as MCF-7 breast cancer cells. Concentrations above 800 ppm have been shown to cause significant cell death through apoptotic pathways . This property highlights its potential as an anticancer agent.

Case Studies

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound suggests good absorption and distribution characteristics due to its lipophilicity. Toxicity studies indicate low acute toxicity levels in animal models (LD50 values ranging from 351 to 3470 mg/kg), suggesting a favorable safety profile for potential therapeutic use .

Propiedades

IUPAC Name |

2-(2,6-dimethylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-7-5-4-6-8(2)10(7)14-9(3)11(12)13/h4-6,9H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCBHDWAQGHERIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406529 | |

| Record name | 2-(2,6-dimethylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124377-60-2 | |

| Record name | 2-(2,6-dimethylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.